tert-butyl N-{4-[(E)-3-(dimethylamino)-2-propenoyl]phenyl}carbamate
Description
tert-Butyl N-{4-[(E)-3-(dimethylamino)-2-propenoyl]phenyl}carbamate: is an organic compound that features a tert-butyl group, a dimethylamino group, and a propenoyl group attached to a phenyl ring
Properties
IUPAC Name |
tert-butyl N-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)17-13-8-6-12(7-9-13)14(19)10-11-18(4)5/h6-11H,1-5H3,(H,17,20)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILXGRXBVKOZDQ-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)C=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)/C=C/N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{4-[(E)-3-(dimethylamino)-2-propenoyl]phenyl}carbamate typically involves the following steps:
Formation of the propenoyl group: This can be achieved through the reaction of a suitable precursor with dimethylamine and an appropriate acylating agent.
Attachment to the phenyl ring: The propenoyl group is then attached to the phenyl ring through a coupling reaction, such as the Suzuki–Miyaura coupling.
Introduction of the tert-butyl group: The tert-butyl group is introduced via a tert-butoxycarbonylation reaction, which can be performed using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{4-[(E)-3-(dimethylamino)-2-propenoyl]phenyl}carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl carbamates.
Scientific Research Applications
tert-Butyl N-{4-[(E)-3-(dimethylamino)-2-propenoyl]phenyl}carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{4-[(E)-3-(dimethylamino)-2-propenoyl]phenyl}carbamate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the propenoyl group can undergo conjugation with other molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-phenylcarbamate: Lacks the propenoyl and dimethylamino groups, resulting in different reactivity and applications.
N-{4-[(E)-3-(dimethylamino)-2-propenoyl]phenyl}carbamate: Lacks the tert-butyl group, affecting its stability and reactivity.
tert-Butyl N-{4-[(E)-3-(methylamino)-2-propenoyl]phenyl}carbamate: Contains a methylamino group instead of a dimethylamino group, leading to different chemical properties.
Uniqueness
tert-Butyl N-{4-[(E)-3-(dimethylamino)-2-propenoyl]phenyl}carbamate is unique due to the presence of both the tert-butyl and dimethylamino groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
